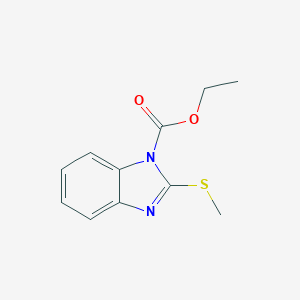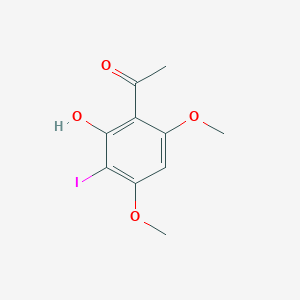![molecular formula C20H20N2O4S2 B303347 S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate, also known as BME-2, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research. BME-2 is a dithioate compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate involves the formation of a complex with metal ions, such as copper or iron, through its dithioate groups. This complexation leads to the production of ROS, which can induce oxidative stress and activate various signaling pathways, including the Nrf2 pathway. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can also inhibit the activity of protein tyrosine phosphatases by binding to the catalytic site of these enzymes.
Biochemical and Physiological Effects
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to induce apoptosis in cancer cells, inhibit the activity of protein tyrosine phosphatases, and modulate redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has also been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and increase the levels of glutathione, a major antioxidant in cells. Additionally, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One advantage of using S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate in lab experiments is its ability to induce apoptosis in cancer cells, which can be useful in the development of new anticancer drugs. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can also be used as a tool to study redox signaling pathways and protein tyrosine phosphatases. However, one limitation of using S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate is its potential toxicity, as it can induce oxidative stress and damage to cells at high concentrations.
未来方向
For the study of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate include the development of new derivatives with improved efficacy and reduced toxicity. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate derivatives could be designed to target specific types of cancer cells or to modulate specific redox signaling pathways. Additionally, the use of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate in combination with other drugs or treatments could be explored to enhance its anticancer effects. Further studies are also needed to elucidate the mechanism of action of S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate and its potential use in other biomedical applications, such as the treatment of bacterial infections or inflammatory diseases.
Conclusion
In conclusion, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate is a dithioate compound that has potential applications in biomedical research, including as an anticancer agent, an inhibitor of protein tyrosine phosphatases, and a modulator of redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can be synthesized using various methods and its purity can be confirmed using NMR spectroscopy and mass spectrometry. While S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has shown promising results in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications in biomedical research.
合成方法
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate can be synthesized using various methods, including the reaction of 2-(methylanilino)ethylamine with carbon disulfide and chloroacetic acid, or the reaction of 2-(methylanilino)ethylamine with carbon disulfide and ethyl chloroacetate. The resulting product is purified using recrystallization or column chromatography. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been used in various scientific research applications, including as a potential antitumor agent, an inhibitor of protein tyrosine phosphatases, and a modulator of redox signaling pathways. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibiting the expression of anti-apoptotic proteins. S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate has been shown to modulate redox signaling pathways by inducing the production of reactive oxygen species (ROS) and activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
属性
产品名称 |
S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate |
|---|---|
分子式 |
C20H20N2O4S2 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
1-S,2-S-bis[2-(N-methylanilino)-2-oxoethyl] ethanebis(thioate) |
InChI |
InChI=1S/C20H20N2O4S2/c1-21(15-9-5-3-6-10-15)17(23)13-27-19(25)20(26)28-14-18(24)22(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI 键 |
AFHSVHUULMJMGV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CSC(=O)C(=O)SCC(=O)N(C)C2=CC=CC=C2 |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)CSC(=O)C(=O)SCC(=O)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)


![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)

![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)




![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)